2-Methoxy-6-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(trifluoromethoxy)aniline is an organic compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-chloro-6-(trifluoromethoxy)aniline, undergoes substitution with a methoxy group under basic conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-6-(trifluoromethoxy)aniline may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents such as nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are employed.
Major Products Formed
Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Corresponding aniline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-6-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but with a chloro group instead of a methoxy group.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Contains two chloro groups and a trifluoromethoxy group.
Uniqueness
2-Methoxy-6-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these groups can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H8F3NO2 |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO2/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
KGZGRXLFOGQTLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.